molecular formula C18H20N4O4S2 B2704158 N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-60-1

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2704158
CAS No.: 476466-60-1
M. Wt: 420.5
InChI Key: WKAIMFYMVOEUFM-UHFFFAOYSA-N
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Description

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Design and Synthesis of Heterocyclic Compounds : A significant area of application involves the synthesis of heterocyclic compounds, such as benzimidazole derivatives, which exhibit angiotensin II receptor antagonistic activities. These compounds, including ones with structures related to the query compound, have been synthesized and evaluated for their biological activity. Benzimidazole derivatives bearing acidic heterocycles show potential as nonpeptide angiotensin II receptor antagonists, highlighting their therapeutic potential in treating hypertension and cardiovascular diseases (Kohara et al., 1996).

Antimicrobial and Anti-inflammatory Agents : Novel compounds derived from visnagenone and khellinone have shown promising anti-inflammatory and analgesic activities. These compounds, including thiazolopyrimidines and oxadiazepines, were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Agents : Research into the synthesis of novel antibacterial agents has led to the development of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, indicating their potential use in treating bacterial infections (Palkar et al., 2017).

Chemical Synthesis Techniques

Oxidative Dimerization of Thioamides : The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides represents a significant advancement in the synthesis of sulfur-containing heterocycles. This method provides a versatile approach for creating compounds with potential biological activities, showcasing the diversity of chemical synthesis techniques available for exploring the therapeutic applications of sulfur-containing heterocycles (Takikawa et al., 1985).

Properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c23-15(22-7-3-1-2-4-8-22)10-27-18-21-20-17(28-18)19-16(24)12-5-6-13-14(9-12)26-11-25-13/h5-6,9H,1-4,7-8,10-11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAIMFYMVOEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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